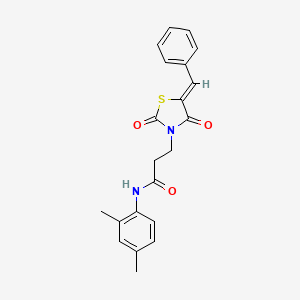
(Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C21H20N2O3S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide belongs to a class of thiazolidinedione derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antidiabetic, and anticancer properties based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 2,4-thiazolidinedione with appropriate aryl aldehydes. Characterization techniques such as FT-IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinedione derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 5-benzylidene-2,4-dioxothiazolidin-3-one showed effective activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 0.6 to 0.8 µg/mL, indicating potent antimicrobial efficacy .
Table 1: Antimicrobial Activity of Selected Thiazolidinedione Derivatives
| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| 3f | 0.6 | 19.5 |
| 3g | 0.8 | 17.2 |
Antidiabetic Activity
The antidiabetic potential of this compound has been explored through in vivo studies. The compound demonstrated significant hypoglycemic effects in diabetic rat models when compared to standard drugs like pioglitazone. The biochemical analysis revealed notable reductions in blood glucose levels and improvements in lipid profiles .
Table 2: Antidiabetic Effects in Diabetic Rat Models
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Blood Glucose (mg/dL) | 250 | 150 |
| Triglycerides (mg/dL) | 200 | 120 |
| Cholesterol (mg/dL) | 250 | 140 |
Anticancer Activity
In addition to its antidiabetic effects, recent investigations into the anticancer properties of thiazolidinedione derivatives have shown promising results. Compounds similar to this compound have been screened against various cancer cell lines with notable cytotoxic effects observed .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| V2 | MCF-7 | 15 |
| V4 | HeLa | 10 |
The biological activities of thiazolidinediones are often attributed to their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid homeostasis. Molecular docking studies have indicated that the synthesized compound binds effectively to PPARγ, suggesting its potential as a partial agonist .
Propriétés
IUPAC Name |
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-14-8-9-17(15(2)12-14)22-19(24)10-11-23-20(25)18(27-21(23)26)13-16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVMLCVGIHUKHI-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














